molecular formula C6H6N4O7 B11060423 3,5-Dimethoxy-2,6-dinitropyrazine 1-oxide

3,5-Dimethoxy-2,6-dinitropyrazine 1-oxide

Cat. No.: B11060423
M. Wt: 246.13 g/mol
InChI Key: WMQHDQBNBKQJJP-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-2,6-dinitropyrazine 1-oxide is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of pyrazine, characterized by the presence of methoxy and nitro groups, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-2,6-dinitropyrazine 1-oxide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3,5-dimethoxypyrazine, followed by oxidation to introduce the nitro groups and the 1-oxide functionality. The reaction conditions often include the use of strong acids and oxidizing agents, such as nitric acid and hydrogen peroxide, under controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and safety. The use of microreactor technology allows for precise control over reaction parameters, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-2,6-dinitropyrazine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and nitric acid are commonly used oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, higher oxidation state compounds, and substituted pyrazine derivatives .

Scientific Research Applications

3,5-Dimethoxy-2,6-dinitropyrazine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-2,6-dinitropyrazine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy groups influence the compound’s solubility and reactivity. The pathways involved include electron transfer processes and nucleophilic attacks, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-3,5-dinitropyrazine 1-oxide: Known for its use in high-energy materials.

    3,5-Diamino-2,6-dinitropyrazine 1-oxide: Another derivative with similar energetic properties.

Uniqueness

3,5-Dimethoxy-2,6-dinitropyrazine 1-oxide is unique due to the presence of methoxy groups, which enhance its stability and reactivity compared to its amino-substituted counterparts. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C6H6N4O7

Molecular Weight

246.13 g/mol

IUPAC Name

3,5-dimethoxy-2,6-dinitro-1-oxidopyrazin-1-ium

InChI

InChI=1S/C6H6N4O7/c1-16-3-5(9(12)13)8(11)6(10(14)15)4(7-3)17-2/h1-2H3

InChI Key

WMQHDQBNBKQJJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C([N+](=C(C(=N1)OC)[N+](=O)[O-])[O-])[N+](=O)[O-]

Origin of Product

United States

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